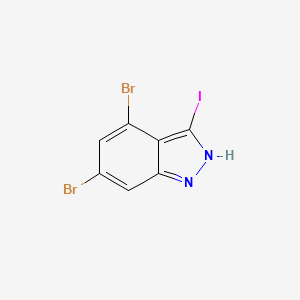

4,6-Dibromo-3-iodo (1H)indazole

Description

4,6-Dibromo-3-iodo (1H)indazole (CAS No. 887568-43-6) is a halogenated indazole derivative with the molecular formula C₇H₃Br₂IN₂ and a molecular weight of 322.93 g/mol . Indazoles are heterocyclic aromatic compounds featuring a six-membered benzene ring fused to a five-membered ring containing two adjacent nitrogen atoms. The substitution pattern of halogens (Br and I) at positions 3, 4, and 6 in this compound distinguishes it from other indazole derivatives. Halogenation is a critical strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and bioavailability .

Properties

IUPAC Name |

4,6-dibromo-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEURQKQMBQEGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-iodo (1H)indazole typically involves the bromination and iodination of indazole derivatives. One common method includes the following steps:

Bromination: Starting with 1H-indazole, bromination is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature to yield 4,6-dibromo-1H-indazole.

Iodination: The dibromo compound is then subjected to iodination using iodine (I2) and a catalyst such as copper(I) iodide (CuI) in a polar solvent like dimethylformamide (DMF). .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-iodo (1H)indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation using potassium permanganate (KMnO4) can yield corresponding oxides, while reduction with sodium borohydride (NaBH4) can produce reduced derivatives.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, using palladium catalysts and appropriate ligands

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dibromo-3-iodo (1H)indazole has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-iodo (1H)indazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogenated Indazole Derivatives

The following table summarizes key structural analogs of 4,6-Dibromo-3-iodo (1H)indazole:

Key Observations :

- Halogen Distribution: The position and number of halogens significantly alter electronic properties.

- Molecular Weight : Compounds with multiple iodine substitutions (e.g., CAS 887568-49-2 and 887568-61-8) exhibit higher molecular weights, which could influence solubility and pharmacokinetics.

Biological Activity

4,6-Dibromo-3-iodo (1H)indazole is a halogenated derivative of indazole that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is , and its structure features two bromine atoms at the 4 and 6 positions and an iodine atom at the 3 position of the indazole ring. This unique halogenation pattern is believed to influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound is hypothesized to inhibit key enzymes involved in tumor progression, particularly indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are known to play significant roles in immune suppression within the tumor microenvironment.

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of indazole derivatives, indicating that substitutions at specific positions can significantly affect their potency against IDO1 and TDO. For instance, compounds with halogen substitutions often exhibit enhanced inhibitory activity due to increased lipophilicity and electronic effects.

Table 1: Comparative IC50 Values of Indazole Derivatives

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | IDO1 | TBD | |

| Compound 35 | IDO1 | 0.74 | |

| Compound 35 | TDO | 2.93 | |

| Compound 82a | Pim Kinases | 0.4 |

Biological Activity

The biological activities of this compound have been investigated through various assays:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit significant antitumor effects by inhibiting IDO1 and TDO, thus enhancing T-cell mediated immune responses against tumors.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with tumor metabolism. For example, it may inhibit IDO1 with an IC50 value comparable to other potent inhibitors in its class.

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in cancer therapy:

- In Vivo Studies : In a xenograft model using CT26 cells, compounds similar to this compound demonstrated substantial tumor growth inhibition.

- Cell Line Studies : In vitro assays have shown that derivatives can significantly reduce IDO1 expression in HeLa cells when treated with specific concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.